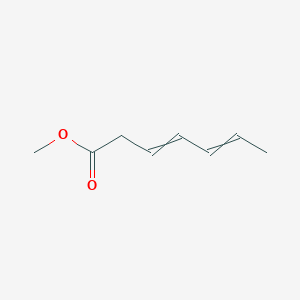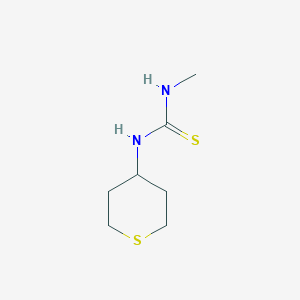
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinone moiety, and a piperazine ring. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with amines, followed by cyclization.
Coupling with Piperazine: The final step involves the coupling of the benzodioxole-pyrrolidinone intermediate with piperazine under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
化学反応の分析
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety can interact with proteins, affecting their function. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
1-((1-(1,3-Benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)piperazine: Lacks the pyrrolidinone moiety, resulting in different biological activities.
1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the piperazine ring, affecting its solubility and bioavailability.
1-(1,3-Benzodioxol-5-yl)-5-oxo-2-pyrrolidinyl)piperazine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
38160-25-7 |
|---|---|
分子式 |
C16H20ClN3O4 |
分子量 |
353.80 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O4.ClH/c20-15-7-11(16(21)18-5-3-17-4-6-18)9-19(15)12-1-2-13-14(8-12)23-10-22-13;/h1-2,8,11,17H,3-7,9-10H2;1H |
InChIキー |
VXBHVDLJNVLLDD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



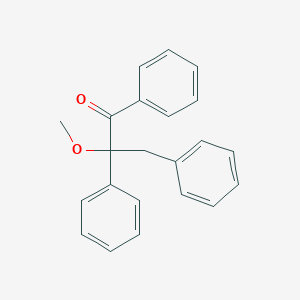
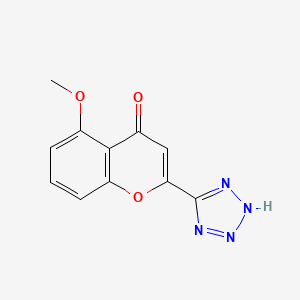
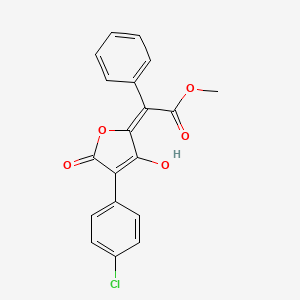
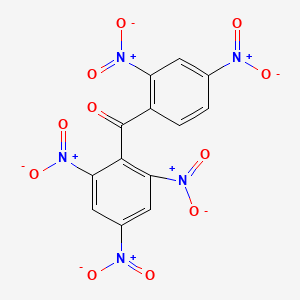
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
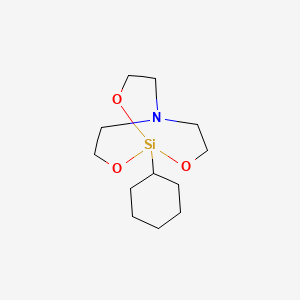

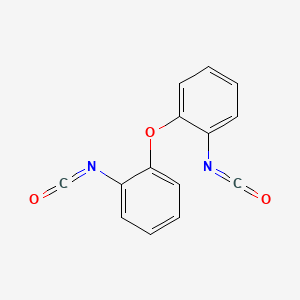
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
